molecular formula C14H16N4O4 B13988865 N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea CAS No. 72676-67-6

N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea

Cat. No.: B13988865
CAS No.: 72676-67-6
M. Wt: 304.30 g/mol
InChI Key: JJXWSLWHJYRYLD-UHFFFAOYSA-N
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Description

1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea is a complex organic compound with a unique structure that includes a nitroso group, a pyrrolidinyl ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Nitroso Group: The nitroso group is added via a nitrosation reaction, typically using nitrous acid or a nitrosating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies of enzyme inhibition, protein interactions, and cellular signaling pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea: shares structural similarities with other nitroso compounds and pyrrolidinyl derivatives.

    N-methyl-N-nitroso-urea: Another nitroso compound with similar reactivity but different biological activity.

    Phenylpyrrolidine derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

The uniqueness of 1-ethyl-3-[4-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)phenyl]-1-nitroso-urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

72676-67-6

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

1-ethyl-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea

InChI

InChI=1S/C14H16N4O4/c1-3-18(16-22)14(21)15-10-6-4-9(5-7-10)11-8-12(19)17(2)13(11)20/h4-7,11H,3,8H2,1-2H3,(H,15,21)

InChI Key

JJXWSLWHJYRYLD-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)NC1=CC=C(C=C1)C2CC(=O)N(C2=O)C)N=O

Origin of Product

United States

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